

An In-depth Technical Guide to 3-Chloro-2-ethoxypyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-2-ethoxypyridine

Cat. No.: B070323

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Chloro-2-ethoxypyridine**, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical identifiers, physical properties, synthesis methodologies, and applications in drug discovery, with a focus on its role in the development of therapeutics for neurological disorders.

Core Identifiers and Chemical Properties

3-Chloro-2-ethoxypyridine is a substituted pyridine featuring a chloro group at the 3-position and an ethoxy group at the 2-position. These substitutions enhance its reactivity, making it a valuable building block for the synthesis of more complex molecules.[\[1\]](#)

Table 1: Chemical Identifiers for **3-Chloro-2-ethoxypyridine**

Identifier	Value
CAS Number	177743-06-5[1][2]
Molecular Formula	C7H8CINO[1][3]
Molecular Weight	157.60 g/mol [2][3]
IUPAC Name	3-chloro-2-ethoxypyridine
Canonical SMILES	CCOC1=NC=CC=C1Cl[3]
InChI Key	MTTKGSCSPHCOOF-UHFFFAOYSA-N[3]
PubChem CID	11959087[1]

Table 2: Physicochemical Properties of **3-Chloro-2-ethoxypyridine**

Property	Value
Appearance	Colorless to light yellow clear liquid[1][2]
Density	1.18 g/cm ³ [1][2]
Refractive Index	1.52[2]
Purity	≥ 98% (GC)[1]
Storage	Store at room temperature[1]

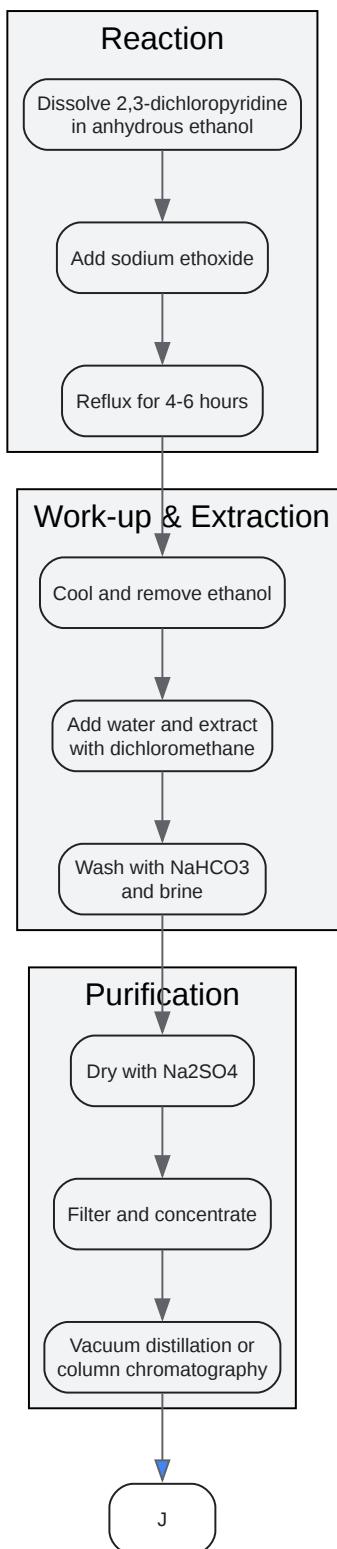
Experimental Protocols: Synthesis of **3-Chloro-2-ethoxypyridine**

A plausible and efficient method for the synthesis of **3-Chloro-2-ethoxypyridine** is via the nucleophilic aromatic substitution of 2,3-dichloropyridine with sodium ethoxide. While a specific detailed protocol for this exact transformation is not readily available in published literature, the following procedure is a well-reasoned experimental design based on established methodologies for similar transformations.[4]

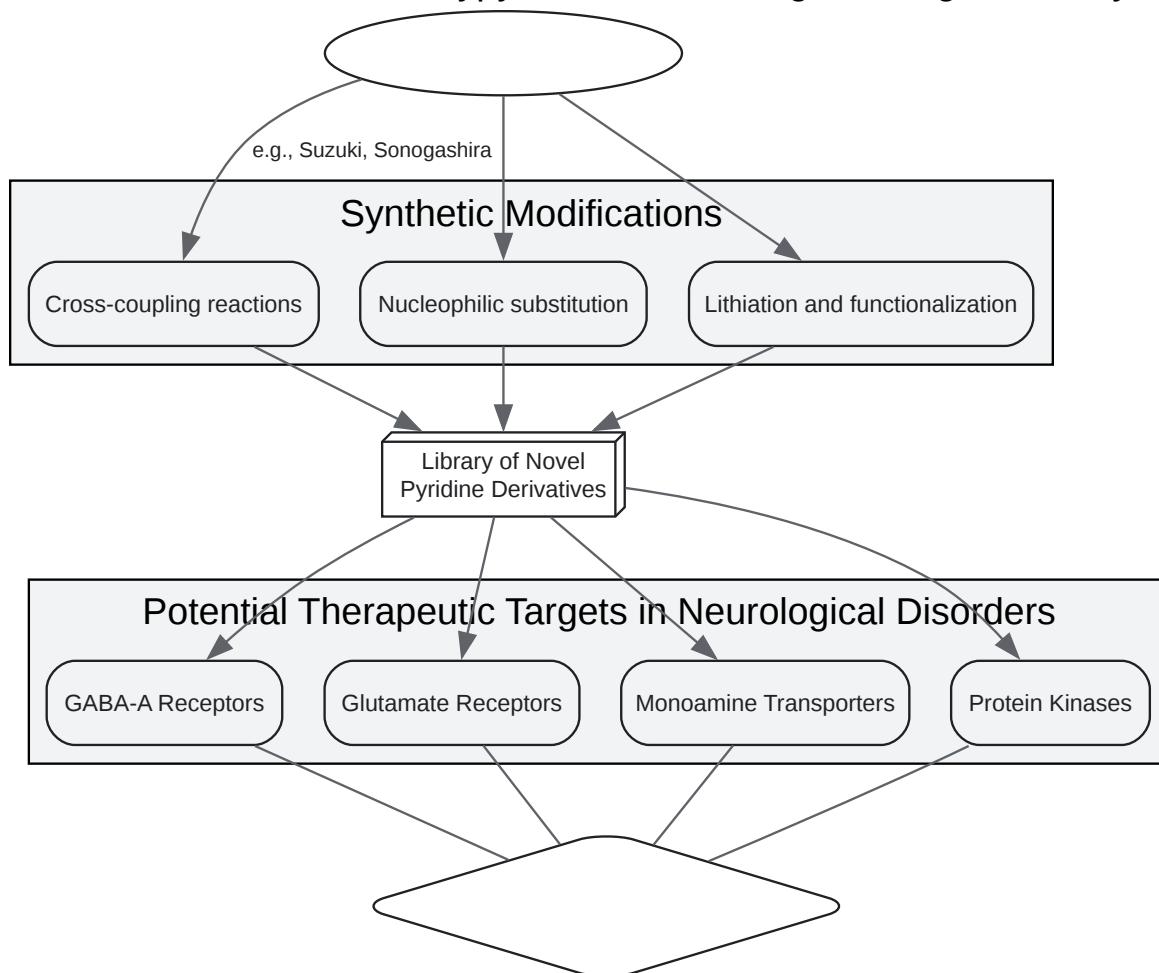
Reaction Scheme:

Materials:

- 2,3-Dichloropyridine
- Sodium ethoxide
- Anhydrous Ethanol
- Toluene
- Dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator


Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichloropyridine (1.0 equivalent) in anhydrous ethanol.
- Addition of Reagent: To the stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature.
- Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).


- Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
- Extraction: To the residue, add water and extract with dichloromethane (3 x 50 mL).
- Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude **3-Chloro-2-ethoxypyridine** by vacuum distillation or column chromatography on silica gel.

DOT Diagram: Experimental Workflow for the Synthesis of **3-Chloro-2-ethoxypyridine**

Synthesis Workflow of 3-Chloro-2-ethoxypyridine

Role of 3-Chloro-2-ethoxypyridine in Neurological Drug Discovery

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]
- 3. PubChemLite - 3-chloro-2-ethoxypyridine (C7H8ClNO) [pubchemlite.lcsb.uni.lu]
- 4. 3-Chloro-2-fluoro-pyridine synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chloro-2-ethoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b070323#3-chloro-2-ethoxypyridine-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com